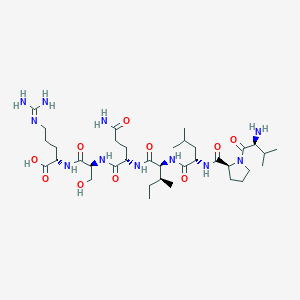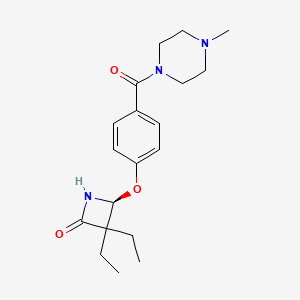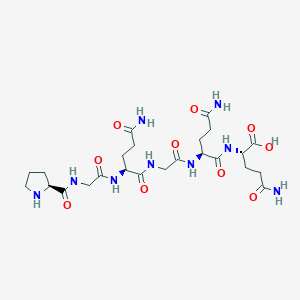![molecular formula C25H23Si B14253612 Dimethyl[3-(perylen-3-YL)propyl]silyl CAS No. 188769-90-6](/img/structure/B14253612.png)
Dimethyl[3-(perylen-3-YL)propyl]silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[3-(perylen-3-yl)propyl]silyl is a chemical compound that features a perylene moiety attached to a silicon atom via a propyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(perylen-3-yl)propyl]silyl typically involves the reaction of perylene derivatives with organosilicon compounds. One common method includes the hydrosilylation of a perylene-containing alkene with a dimethylsilyl reagent under the influence of a platinum catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[3-(perylen-3-yl)propyl]silyl can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can convert the perylene moiety to dihydroperylene derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst, such as a Lewis acid.
Major Products
The major products formed from these reactions include various perylene derivatives with altered electronic properties, which can be useful in different applications such as organic semiconductors and fluorescent dyes.
Applications De Recherche Scientifique
Dimethyl[3-(perylen-3-yl)propyl]silyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism by which Dimethyl[3-(perylen-3-yl)propyl]silyl exerts its effects is primarily through its interaction with electronic systems. The perylene moiety can participate in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the silicon atom can form strong bonds with other elements, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl[3-(3-perylenyl)propyl]silane
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
Uniqueness
Dimethyl[3-(perylen-3-yl)propyl]silyl is unique due to the presence of the perylene moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and stability, such as in OLEDs and biological imaging.
Propriétés
Numéro CAS |
188769-90-6 |
|---|---|
Formule moléculaire |
C25H23Si |
Poids moléculaire |
351.5 g/mol |
InChI |
InChI=1S/C25H23Si/c1-26(2)16-6-9-17-14-15-23-21-12-4-8-18-7-3-11-20(24(18)21)22-13-5-10-19(17)25(22)23/h3-5,7-8,10-15H,6,9,16H2,1-2H3 |
Clé InChI |
ZKCVIESRGKCPOW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)CCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)

![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)

![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)



![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
